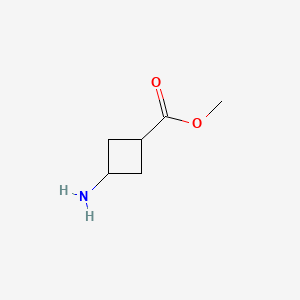
Methyl 3-aminocyclobutanecarboxylate
説明
Methyl 3-aminocyclobutanecarboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It’s known that the compound can participate in the robinson annulation reaction, a chemical reaction used in organic chemistry for ring formation . This reaction involves a Michael reaction followed by an intramolecular aldol condensation .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value around 0.33, indicating moderate lipophilicity . These properties suggest that Methyl 3-aminocyclobutanecarboxylate may have good bioavailability.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
生物活性
Methyl 3-aminocyclobutanecarboxylate (MACC) is a cyclic amino acid derivative with significant biological activity, particularly in neurochemistry. This compound, characterized by its unique cyclobutane structure and functional groups, has garnered attention for its potential interactions with neurotransmitter systems and other biological targets.
- Molecular Formula : C₆H₁₁NO₂
- Structural Features : The compound features a cyclobutane ring, an amino group, and a carboxylate moiety. The presence of these groups allows for various chemical transformations and biological interactions.
Biological Activity
Research indicates that MACC exhibits notable biological activity, primarily due to its structural similarity to neurotransmitters. This similarity may facilitate interactions with various receptors in the nervous system, potentially influencing neurotransmission and other biochemical pathways.
The exact mechanism of action for MACC remains largely undefined; however, preliminary studies suggest that it may interact with neurotransmitter receptors. The amino group can form hydrogen bonds with biomolecules, which may influence their structural conformation and function. Additionally, MACC could participate in enzymatic reactions that affect various biochemical pathways .
Neurochemical Studies
Initial investigations into the neurochemical properties of MACC have revealed its potential role in modulating neurotransmitter systems. These studies suggest that MACC might act as a neuromodulator or interact with receptors involved in mood regulation and cognitive functions.
- Study Example : A study examining the effects of MACC on synaptic transmission found that it could enhance the release of certain neurotransmitters, indicating a possible excitatory role in neural signaling .
Applications in Medicine
The ongoing research into MACC's biological activity has opened avenues for potential therapeutic applications:
- Neuropharmacology : Given its interaction with neurotransmitter systems, MACC may be explored for use in treating conditions such as depression or anxiety.
- Drug Development : As a synthetic intermediate, MACC can be utilized in the development of more complex pharmaceutical compounds aimed at targeting specific neurological pathways .
Comparative Analysis with Related Compounds
To better understand the uniqueness of MACC, a comparison with structurally related compounds can be beneficial:
| Compound Name | Structural Similarity | Known Biological Activity |
|---|---|---|
| This compound | High | Potential neuromodulator |
| Methyl 3-aminocyclopentanecarboxylate | Moderate | Neuroprotective effects |
| Methyl 4-aminocyclohexanecarboxylate | Low | Limited studies; potential analgesic |
特性
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-19-5 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















